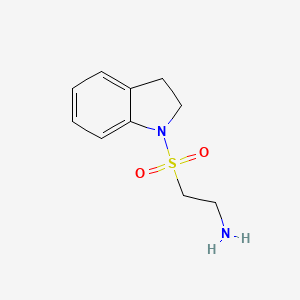

2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLJXXDJLJDTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic and Research Context of 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine

Rationale for Research Focus within Contemporary Chemical Biology and Organic Synthesis

The investigation into molecules such as 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine is driven by the well-established principle of molecular hybridization in drug discovery. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new hybrid compound with potentially enhanced affinity, selectivity, or novel mechanisms of action.

The indole (B1671886) nucleus and its reduced form, indoline (B122111), are classified as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Indole derivatives have been successfully developed into drugs for numerous conditions, including cancer, microbial infections, and inflammatory disorders. researchgate.netnih.govresearchgate.net The indoline core, in particular, has been the focus of research for its potent antioxidant and anti-inflammatory properties, as well as for developing selective receptor antagonists. acs.orgnih.govnih.gov

Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry. nih.gov Beyond their famous role as the first systemic antibacterial agents, sulfonamides are present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.org The sulfonamide moiety is known to interact with various biological targets, often acting as an inhibitor of enzymes like carbonic anhydrase. nih.gov

The rationale for synthesizing and studying indole sulfonamide hybrids is therefore clear: to create novel chemical entities that may exhibit unique or improved biological profiles. Researchers aim to explore new therapeutic possibilities by leveraging the combined properties of these two powerful pharmacophores. researchgate.netacs.org The synthesis of such compounds also presents challenges and opportunities within organic synthesis, driving the development of new and efficient chemical reactions. ijarsct.co.inacs.org

Historical Perspective on Related Indole and Sulfonamide Scaffolds in Chemical Research

The scientific history of the indole and sulfonamide scaffolds is rich and central to the development of modern pharmacology.

Indole Scaffold: The use of indole-containing compounds in medicine predates modern science, with indole alkaloids from plants like Rauwolfia serpentina being used in traditional Indian medicine for centuries. wikipedia.org The formal history of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent indole molecule. wikipedia.org The first indole alkaloid, the neurotoxin strychnine, was isolated in 1818. wikipedia.org The subsequent isolation and study of other indole alkaloids, such as morphine and quinine, were foundational to the birth of the pharmaceutical industry. researchgate.net The recognition of the indole ring in essential biological molecules like the amino acid tryptophan further solidified its importance. nih.gov

Sulfonamide Scaffold: The history of sulfonamides began dramatically in the 1930s. In 1932, researchers at Bayer AG discovered that a red dye, Prontosil, could prevent bacterial infections in mice. huvepharma.com This led to the development of sulfanilamide, the active metabolite of Prontosil, which became the first broadly effective systemic antibacterial drug. wikipedia.org The "sulfa drugs" revolutionized medicine in the era just before penicillin, saving countless lives during World War II. wikipedia.orghuvepharma.com The widespread and sometimes unregulated use of these new "wonder drugs" led to the Elixir Sulfanilamide disaster of 1937, a mass poisoning that prompted the passage of the United States' Federal Food, Drug, and Cosmetic Act in 1938, establishing the need for drug safety testing. wikipedia.orghuvepharma.com The first veterinary use of sulfonamides was reported in 1937 for treating bovine mastitis. improveinternational.com

Intellectual Property Landscape and Academic Patent Filings related to Synthesis or Non-Clinical Applications

The intellectual property landscape for compounds related to this compound reflects the broad utility of the indole sulfonamide scaffold. Patent filings demonstrate significant interest from both academic and industrial sectors, covering applications in medicine and agriculture.

A search of patent literature reveals filings for various indoline sulfonamide compounds. For instance, one patent describes a class of indoline sulfonamides and their use as inhibitors of microtubule polymerization, a mechanism relevant to cancer therapy. google.com This indicates a focus on developing these compounds as potential antineoplastic agents.

Another area of application is in agriculture. A patent has been granted for a series of N-(heterocyclicaminocarbonyl)indole sulfonamides designed for use as herbicidal agents. google.com This highlights the versatility of the chemical scaffold, showing that its biological activity is not limited to pharmaceutical applications but extends to agrochemicals. The existence of such patents underscores the commercial and research-driven value placed on the synthesis and application of novel indole sulfonamide derivatives.

Interdisciplinary Research Interface (e.g., Organic Synthesis, Chemical Biology, Theoretical Chemistry)

The study of indole sulfonamides is an inherently interdisciplinary endeavor, situated at the interface of organic synthesis, chemical biology, and theoretical chemistry.

Organic Synthesis: The creation of these molecules is the domain of organic synthesis. Researchers continuously develop novel and efficient methods for constructing the indoline ring and for attaching the sulfonamide side chain. This includes advanced techniques like C-H bond functionalization and photocatalyzed cyclization to build the core structure, as well as various methods for forming the sulfonamide bond itself. acs.orgorganic-chemistry.orgnih.gov The challenge lies in creating these complex molecules in a controlled and efficient manner, often with specific stereochemistry. youtube.com

Chemical Biology: Once synthesized, these compounds are investigated by chemical biologists to understand their effects on living systems. This involves a wide array of in vitro and in vivo assays to determine their biological activity. Studies on related indole sulfonamides have explored their potential as anticancer, antimalarial, α-glucosidase inhibitors, antioxidant, and anti-inflammatory agents. acs.orgnih.govacs.orgnih.gov These investigations help to identify promising lead compounds for further development.

Theoretical Chemistry: Computational chemistry plays a crucial role in modern drug discovery and is frequently applied to this class of compounds. Techniques like molecular docking are used to predict how indole sulfonamides might bind to specific protein targets. researchgate.netmdpi.com Quantitative structure-activity relationship (QSAR) studies help to understand how changes in the molecule's structure affect its biological activity. nih.gov These in silico methods allow researchers to prioritize which molecules to synthesize and test, saving time and resources, and providing deeper insight into the mechanism of action at a molecular level. researchgate.net This synergistic relationship between synthesis, biological testing, and computational modeling is essential for advancing the field.

Compound Information Table

| Compound Name |

| This compound |

| Indoline |

| Sulfonamide |

| Prontosil |

| Sulfanilamide |

| Strychnine |

| Morphine |

| Quinine |

| Tryptophan |

| Carbonic anhydrase |

Physicochemical Properties of Core Scaffolds

The following interactive table details some of the key physicochemical properties of the parent indoline scaffold.

| Property | Value | Source |

| Indoline (2,3-dihydro-1H-indole) | ||

| Molecular Formula | C₈H₉N | |

| Molar Mass | 119.16 g/mol | |

| Density | 1.063 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 220-221 °C | chemicalbook.com |

| Melting Point | -21 °C | chemicalbook.com |

| Water Solubility | 5 g/L (20 °C) | chemicalbook.com |

| Refractive Index (n20/D) | 1.592 | chemicalbook.com |

Synthetic Strategies and Methodologies for 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine, reveals two primary disconnection points. The most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide, a common and reliable bond formation strategy in organic synthesis. This leads to two key synthons: the nucleophilic 2,3-dihydroindole (indoline) and an electrophilic, amine-protected 2-aminoethanesulfonyl equivalent.

A second potential disconnection could be at the carbon-sulfur (C-S) bond. However, the formation of the S-N bond is generally more straightforward and higher yielding. Therefore, the primary retrosynthetic pathway is favored.

This primary disconnection strategy suggests that the synthesis can be approached by preparing the indoline (B122111) core and a suitable protected 2-aminoethanesulfonyl chloride derivative separately, followed by their coupling. The choice of the amine protecting group is crucial to ensure compatibility with the sulfonylation reaction conditions and to allow for efficient deprotection in the final step. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), are suitable for this purpose.

Classical Synthetic Routes to the Core Indole-Sulfonyl-Amine Framework

The synthesis of the this compound framework can be achieved through both multi-step linear and convergent approaches.

A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor. One plausible linear route begins with the synthesis of the indoline core, followed by its sulfonylation and subsequent deprotection.

The synthesis of 2,3-dihydroindole (indoline) itself can be accomplished through the reduction of indole (B1671886). Various methods have been developed for this transformation, including catalytic hydrogenation. For instance, unprotected indoles can be hydrogenated using a Pt/C catalyst activated by p-toluenesulfonic acid in water, offering an environmentally friendly approach. researchgate.net Other methods involve the use of reagents like triethylsilane in the presence of a strong acid or borane (B79455) complexes. acs.org

Once indoline is obtained, the next step is the sulfonylation of the secondary amine. This is typically achieved by reacting indoline with a protected 2-aminoethanesulfonyl chloride, such as N-Boc-2-aminoethanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. The final step would be the deprotection of the primary amine, for which acidic conditions are commonly employed to remove the Boc group.

Table 1: Exemplary Conditions for Linear Synthesis Steps

| Step | Reactants | Reagents and Conditions | Product |

| 1. Indoline Synthesis | Indole | H₂, Pt/C, p-TsOH, H₂O | 2,3-Dihydroindole |

| 2. Sulfonylation | 2,3-Dihydroindole, N-Boc-2-aminoethanesulfonyl chloride | Triethylamine, Dichloromethane | N-Boc-2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine |

| 3. Deprotection | N-Boc-2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine | Trifluoroacetic acid or HCl in Dioxane | This compound |

This table presents a general outline; specific reaction conditions may require optimization.

In the context of this compound, a convergent strategy would involve the separate synthesis of 2,3-dihydroindole and a protected 2-aminoethanesulfonyl chloride. The synthesis of N-protected β-aminoethanesulfonyl chlorides has been described, often starting from protected amino acids. thieme-connect.com For instance, N-Boc-2-aminoethanesulfonyl chloride can be prepared from N-Boc-ethanolamine through a multi-step sequence involving conversion to a thioacetate, followed by oxidative chlorination.

The independently synthesized 2,3-dihydroindole and N-Boc-2-aminoethanesulfonyl chloride are then coupled in the final step, followed by deprotection. This convergent approach allows for the efficient assembly of the target molecule from well-defined building blocks.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for optimization include the choice of solvents, catalysts, and reagents.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonamides is well-suited to flow chemistry, as the reaction of a sulfonyl chloride with an amine is often rapid and exothermic. acs.org

A flow process for the synthesis of this compound could involve pumping a solution of 2,3-dihydroindole and a protected 2-aminoethanesulfonyl chloride through a heated reactor coil. The short residence times and precise temperature control offered by flow reactors can lead to higher yields and purities compared to batch methods. Furthermore, in-line purification techniques can be integrated into the flow system to streamline the workup process. The synthesis of indole derivatives has also been successfully demonstrated in flow, suggesting that the entire synthetic sequence could potentially be performed in a continuous manner. mdpi.com

Stereoselective Synthesis Approaches (if applicable)

The target molecule, this compound, does not possess a chiral center in its core structure. However, if substituents were present on the indoline ring, stereoselective synthesis would become a critical consideration. The development of asymmetric methods for the synthesis of chiral indolines has been an active area of research.

One approach involves the asymmetric hydrogenation of indoles. Chiral catalysts, such as those based on palladium, have been used for the enantioselective hydrogenation of in situ generated indoles, affording chiral indolines with high enantiomeric excess. rsc.orgdicp.ac.cn Another strategy is the enantioselective reduction of 3H-indoles using chiral Brønsted acids as catalysts. acs.orgnih.govorganic-chemistry.org These methods provide access to enantiomerically enriched indoline building blocks that could be used in the synthesis of chiral analogs of the target molecule. While the sulfonamide moiety itself is not chiral, the development of enantioselective methods for the synthesis of axially chiral sulfonamides has also been reported, which could be relevant for more complex derivatives. acs.org

Catalytic Methodologies for Key Bond Formations (e.g., C-S, C-N couplings)

The principal bond formation in the synthesis of this compound is the N-S bond that constitutes the sulfonamide linkage. This is typically achieved through the reaction of indoline, a secondary cyclic amine, with a suitably functionalized sulfonyl chloride, such as 2-(tert-butoxycarbonylamino)ethan-1-sulfonyl chloride, followed by deprotection of the amine. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Lewis Acid Catalysis

Lewis acids have been shown to catalyze the sulfonylation of amines. For instance, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) can act as an effective catalyst for the reaction between amines and sulfonyl chlorides. The Lewis acid activates the sulfonyl chloride, rendering it more susceptible to nucleophilic attack by the amine. This methodology could be applied to the reaction of indoline with a protected 2-aminoethanesulfonyl chloride derivative. The use of a Lewis acid catalyst can potentially reduce reaction times and improve yields compared to non-catalytic methods.

| Catalyst System | Substrates | Product | Reaction Conditions | Yield |

| In(OTf)₃ | Amine, Sulfonyl Chloride | Sulfonamide | Solvent, Temperature | Good to Excellent |

Copper-Catalyzed N-Sulfonylation

Copper-based catalysts have emerged as versatile tools for the formation of C-N and C-S bonds. While direct copper-catalyzed N-sulfonylation of indolines with aliphatic sulfonyl chlorides is not extensively documented, analogous copper-catalyzed C-H sulfonylation of indolines at the C7 position with arylsulfonyl chlorides has been reported. nih.gov Furthermore, copper(I)-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides with both aryl and alkyl sulfonyl chlorides has been demonstrated to proceed efficiently in the presence of a suitable ligand and base. nih.gov These precedents suggest the potential for developing a copper-catalyzed system for the N-sulfonylation of indoline. Such a system would likely involve a copper(I) or copper(II) salt and a suitable ligand to facilitate the coupling between the indoline nitrogen and the sulfonyl chloride.

| Catalyst System | Substrates | Product | Reaction Conditions | Yield |

| Copper(I)/Ligand | 8-Aminoquinoline amide, Sulfonyl Chloride | N-Sulfonylated amide | Solvent, Base, Temperature | Moderate to Good |

Organocatalysis

Organocatalysis provides a metal-free alternative for promoting chemical transformations. Certain organic molecules, such as 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives, are known to catalyze acylation and sulfonylation reactions. In the context of N-sulfonylation, an organocatalyst can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive intermediate, which is then readily attacked by the amine. While often used in stoichiometric amounts as a base, the catalytic use of such nucleophilic catalysts in the N-sulfonylation of secondary cyclic amines like indoline represents a promising avenue for exploration.

Transition-Metal-Free Approaches

Recent research has focused on developing transition-metal-free catalytic systems for sulfonamide synthesis. While many of these methods are not strictly catalytic in the traditional sense, they offer milder and more environmentally friendly alternatives. For instance, iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines has been reported as a green protocol for sulfonamide synthesis. nih.gov Although this specific methodology involves a different set of starting materials, it highlights the potential for developing novel catalytic systems that avoid the use of transition metals for the synthesis of the target molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) experiments are essential for confirming the complex structure of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine.

2D NMR experiments are critical for establishing the precise bonding framework by revealing through-bond and through-space correlations between nuclei.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY spectra would be expected to show correlations between the adjacent methylene (B1212753) protons of the ethylamine (B1201723) side chain (H-1' and H-2'). Additionally, correlations would be observed between the protons on the indoline (B122111) ring, specifically between the adjacent methylene protons (H-2 and H-3) and between the aromatic protons (H-4, H-5, H-6, H-7), confirming their relative positions. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively assign the proton signals for each methylene group (C-2, C-3, C-1', C-2') and each aromatic C-H group (C-4, C-5, C-6, C-7) to their corresponding carbon signals. This is invaluable for resolving ambiguities in the crowded aliphatic and aromatic regions of the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu Key HMBC correlations for this molecule would include:

Correlations from the H-1' protons of the ethylamine moiety to the sulfonyl-bearing carbon of the indoline ring (C-7a) and to the C-2' carbon, confirming the S-N-C linkage.

Correlations from the H-2 protons of the indoline ring to the aromatic carbons C-7a and C-3a, confirming the fusion of the five-membered and six-membered rings.

Correlations from the aromatic protons to their neighboring carbons, verifying the substitution pattern on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connections. NOESY can provide insights into the molecule's three-dimensional conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a typical solvent like DMSO-d₆.

| Atom Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | ~48.5 | ~4.05 | t | C-3, C-3a, C-7a |

| 3 | ~28.0 | ~3.00 | t | C-2, C-3a, C-4 |

| 3a | ~126.5 | - | - | - |

| 4 | ~124.0 | ~7.20 | d | C-3, C-5, C-6 |

| 5 | ~125.0 | ~7.10 | t | C-4, C-6, C-7 |

| 6 | ~118.0 | ~6.90 | t | C-4, C-5, C-7a |

| 7 | ~112.0 | ~7.50 | d | C-5, C-6, C-7a |

| 7a | ~143.0 | - | - | - |

| 1' | ~45.0 | ~3.30 | t | C-2', C-7a |

| 2' | ~39.0 | ~2.90 | t | C-1' |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. For sulfonamide-containing compounds, ssNMR is particularly valuable. ox.ac.uk

Studies on related sulfa drugs have demonstrated that ssNMR can effectively distinguish between different polymorphic forms, which may have distinct physical properties. dur.ac.uktechnion.ac.il By analyzing parameters such as ¹³C and ¹⁵N chemical shifts and relaxation times, researchers can identify subtle differences in crystal packing and molecular conformation. researchgate.net For this compound, ssNMR could be employed to:

Characterize the crystalline form and identify any potential polymorphs. ox.ac.uk

Determine the conformation of the flexible ethylamine side chain within the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups.

Mass Spectrometry (MS) Methodologies for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information on the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or five decimal places. pnnl.gov This accuracy allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₄N₂O₂S. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. mdpi.comresearchgate.net The precise mass of this ion would serve to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₀H₁₄N₂O₂S

Monoisotopic Mass: 226.0776 g/mol

Expected [M+H]⁺ ion in HRMS: m/z 227.0854

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. nih.gov The fragmentation of sulfonamides has been widely studied and often follows predictable pathways. researchgate.net

For the [M+H]⁺ ion of this compound (m/z 227.1), the most likely fragmentation pathways would involve the cleavage of the relatively weak S-N and C-S bonds. oup.com

Table 2: Predicted MS/MS Fragmentation Pattern for this compound.

| Predicted m/z | Proposed Fragment Structure | Neutral Loss |

| 227.1 | [C₁₀H₁₅N₂O₂S]⁺ | Precursor Ion [M+H]⁺ |

| 183.1 | [C₁₀H₁₃NO₂S]⁺ | NH₃ (Ammonia) |

| 164.1 | [C₈H₁₀NO₂S]⁺ | C₂H₅N (Ethylamine) |

| 118.1 | [C₈H₈N]⁺ | SO₂ + C₂H₄N₂ |

| 91.1 | [C₇H₇]⁺ | Tropylium ion from benzene ring fragmentation |

The observation of a fragment corresponding to the indoline-sulfonyl moiety (m/z 164.1) and another representing the protonated indoline ring after loss of the entire sulfonyl-ethanamine group would provide strong evidence for the proposed structure.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are highly effective for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. mdpi.com

For this compound, the key functional groups that would produce distinct signals are the amine (-NH₂), the sulfonyl (-SO₂-), the S-N bond, and the aromatic and aliphatic C-H bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. The sulfonyl group gives rise to two very strong and characteristic stretching bands. The N-H stretching vibrations of the primary amine will also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While S=O and N-H bonds are visible, Raman is often particularly sensitive to non-polar bonds and aromatic ring vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (Amine) | 3400 - 3250 | Medium | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Medium |

| S=O Asymmetric Stretch | 1350 - 1310 | Strong | Medium |

| S=O Symmetric Stretch | 1160 - 1140 | Strong | Medium |

| C=C Stretch (Aromatic) | 1610 - 1450 | Medium-Strong | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium | Weak |

| S-N Stretch | 920 - 890 | Medium | Medium |

Analysis of the IR and Raman spectra would confirm the presence of all key functional components of the molecule, including the sulfonamide linkage and the primary amine, corroborating the structural data obtained from NMR and MS. rsc.orgmontclair.edu

X-ray Crystallography and Single-Crystal Diffraction Methodologies for Absolute Structure Determination

For a molecule like this compound, obtaining a suitable single crystal is the first and most critical step. thieme-connect.de Once a crystal of sufficient quality and size is grown, it is mounted on a diffractometer. The diffraction data collected allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved. thieme-connect.de

In the case of determining the absolute structure of a chiral, enantiomerically pure derivative, the phenomenon of anomalous dispersion is utilized. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration of the stereocenters can be established. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer. researchgate.net

While crystallographic data for this compound itself is not present in the reviewed literature, the analysis of a related indole (B1671886) sulfonamide derivative, (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one, provides a representative example of the detailed structural information that can be obtained. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₂N₂O₇S₂ |

| Formula Weight | 586.62 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.9905 (2) |

| b (Å) | 22.2076 (6) |

| c (Å) | 15.7378 (4) |

| β (°) | 102.913 (2) |

| Volume (ų) | 2721.12 (12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.432 |

This data illustrates the precise lattice parameters and symmetry of the crystal, which are foundational to solving the complete molecular structure. For the target compound, a similar analysis would reveal the conformation of the dihydroindole ring, the geometry around the sulfonamide linkage, and the orientation of the ethanamine side chain.

Chiroptical Spectroscopy Methodologies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, this section is highly relevant for its chiral derivatives, which may possess stereogenic centers introduced through substitution on the indole ring or the ethanamine side chain. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. mdpi.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum, a plot of molar ellipticity ([θ]) versus wavelength, is highly sensitive to the molecule's three-dimensional structure, including its conformation. mdpi.com A positive or negative band (Cotton effect) in the ECD spectrum corresponds to the electronic transitions of the molecule's chromophores.

For the stereochemical assignment of a chiral derivative of this compound, the standard approach involves a combination of experimental ECD measurement and theoretical calculation. acs.orgchemrxiv.org The methodology is as follows:

Conformational Search: A thorough conformational analysis of the chiral molecule is performed using computational chemistry methods to identify all low-energy conformers.

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). acs.org

Spectral Averaging: The calculated spectra of the individual conformers are averaged according to their Boltzmann population at the experimental temperature.

Comparison: The resulting theoretical ECD spectrum is compared with the experimentally measured spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. chemrxiv.org

The indole and sulfonamide groups within the molecule act as chromophores, giving rise to characteristic ECD signals. The sign and intensity of these signals are directly influenced by their spatial arrangement relative to the stereogenic center(s).

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition (Example) |

|---|---|---|

| ~280 | +5000 | ¹Lₐ transition of indole chromophore |

| ~250 | -8200 | ¹Lₐ transition of sulfonamide/aromatic chromophore |

| ~220 | +12000 | ¹Bₑ transition |

This interactive table presents hypothetical data to illustrate how ECD results are typically reported. The specific wavelengths and signs of the Cotton effects would be unique to the exact structure and stereochemistry of the derivative being analyzed. This powerful combination of experimental and computational techniques provides a reliable alternative to X-ray crystallography for assigning absolute configuration, especially for non-crystalline samples. chemrxiv.org

Computational and Theoretical Chemistry Investigations of 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and bonding characteristics, which in turn dictate the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine a variety of electronic and structural properties. researchgate.net

A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, one can analyze bond lengths, bond angles, and dihedral angles to understand the spatial arrangement of the atoms. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Another key application of DFT is the calculation of the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, one would expect to see negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the amine group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 3.8 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate descriptions of electron correlation effects, which are important for understanding non-covalent interactions.

For this compound, ab initio calculations could be employed to refine the understanding of its electronic structure and to calculate properties where high accuracy is paramount. For instance, these methods can provide benchmark values for the energies of different conformers or for the interaction energies with other molecules, such as water, to assess its solvation properties.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of molecular flexibility.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds. The trajectory from the simulation provides a wealth of information about the molecule's dynamic behavior. Analysis of the trajectory can reveal the most populated conformations, the transitions between different conformational states, and the flexibility of different parts of the molecule. For example, one could analyze the dihedral angles of the ethanamine side chain to understand its preferred orientations relative to the indoline (B122111) ring system. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Molecular Docking Methodologies for Protein-Ligand Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a specific protein target.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). The docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein and uses a scoring function to estimate the binding affinity for each pose. The results of a docking study can provide valuable hypotheses about the binding mode of a compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. For instance, docking studies of similar indoline sulfonamides have been used to predict their binding to enzyme active sites, suggesting that the sulfonamide group often plays a key role in coordinating with metal ions or forming hydrogen bonds with active site residues. nih.govnih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | ASP145, LYS67, PHE144 |

| Types of Interactions | Hydrogen bond with ASP145 (amine group), Hydrogen bond with LYS67 (sulfonyl oxygen), Pi-stacking with PHE144 (indoline ring) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling of In Vitro Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. acs.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a compound like this compound, a QSAR study would typically involve synthesizing and testing a library of related analogs with variations in different parts of the molecule. Molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape), would be calculated for each analog. A QSAR model can then be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Cheminformatics approaches, which involve the analysis of large chemical datasets, can also be used to identify patterns in structure-activity relationships and to predict potential biological targets for a given molecule based on its structural similarity to known active compounds.

Reaction Mechanism Prediction through Computational Transition State Analysis

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate.

For this compound, computational transition state analysis could be used to study its reactivity in various chemical transformations. For example, one could investigate the mechanism of its synthesis or its potential metabolic pathways. This type of analysis provides fundamental insights into the chemical reactivity of the molecule and can be used to optimize reaction conditions or to predict potential metabolic liabilities.

Mechanistic Biological Investigations of 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine in Vitro / in Silico Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro Biochemical Assays)

No data available in the scientific literature.

No data available in the scientific literature.

No data available in the scientific literature.

Receptor Binding and Activation Profiling (In Vitro Radioligand or Fluorescence-based Assays)

No data available in the scientific literature.

No data available in the scientific literature.

No data available in the scientific literature.

Protein-Protein Interaction (PPI) Modulating Effects (In Vitro Assays)

No data available in the scientific literature.

Cellular Pathway Modulation (In Vitro Cell-Based Assays, e.g., Reporter Gene Assays, High-Content Screening)

No studies detailing the modulation of cellular pathways by 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine using methods such as reporter gene assays or high-content screening are available in the current scientific literature.

Target Engagement Studies in Cellular Contexts

Information regarding specific cellular targets of this compound and quantitative analysis of its engagement with these targets in a cellular environment is not documented.

Transcriptomic and Proteomic Analysis in Response to Compound Exposure (In Vitro)

There are no published transcriptomic or proteomic studies that analyze the global changes in gene or protein expression in cells upon exposure to this compound.

Membrane Permeability and Transport Mechanisms (In Vitro Models, e.g., Caco-2, PAMPA)

While Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA) are standard in vitro models for assessing a compound's potential for oral absorption and membrane permeability, specific data for this compound using these or similar assays are not available. Such studies would typically determine the apparent permeability coefficient (Papp) to classify the compound's permeability potential.

Investigation of Molecular Recognition Principles

Detailed investigations into the molecular recognition principles governing the interaction of this compound with potential biological targets, including studies on intermolecular forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, have not been reported.

Structure Activity Relationship Sar Studies and Structure Mechanism Relationship Smr for 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine Analogs Non Clinical / in Silico Focus

Systematic Modification Strategies of the Indole (B1671886) Moiety

The indole nucleus, and its reduced form indoline (B122111), is a "privileged scaffold" in medicinal chemistry, and its modification is a key strategy for modulating biological activity. nih.govrsc.org Studies have explored substitutions at various positions of the indoline ring to enhance potency and selectivity.

One common strategy involves N-acylation or N-alkylation at the 1-position of the indoline ring. In a series of 1-substituted indoline-5-sulfonamides designed as carbonic anhydrase (CA) inhibitors, replacing a 1-aminoindane scaffold with an indoline core and varying the hydrophobic tail at the N-1 position led to a broad range of inhibitory activities against different CA isoforms. nih.govmdpi.com For instance, introducing acyl groups, such as 3-chlorobenzoyl, at the N-1 position resulted in potent inhibition of tumor-associated CA IX and CA XII isoforms. nih.govmdpi.com Docking studies revealed that these modifications can allow the inhibitor to form novel interactions with amino acid residues in the target's active site, such as a hydrogen bond with Gln92 in CA IX. nih.gov

Another modification strategy is the substitution on the benzene (B151609) ring of the indoline core. The synthesis of 5-bromo- or 5-chloro- N-acetylindoline derivatives has been explored for developing inhibitors of the bacterial enzyme DapE. nih.gov These halogen substitutions can influence both the electronic properties of the scaffold and its solubility. nih.gov Furthermore, direct functionalization at other positions, such as the C4 position, has been achieved through copper-mediated C-H sulfonylation, offering a novel route to access C4-functionalized indoles. acs.org

Exploration of Substituent Effects on the Sulfonyl Group

The sulfonamide group (-SO2NH-) is a critical pharmacophore, often acting as a zinc-binding group (ZBG) in metalloenzyme inhibitors like carbonic anhydrase inhibitors. mdpi.comopenaccesspub.org The properties of the sulfonamide can be tuned by attaching different substituents, typically an aryl group, to the sulfur atom.

SAR studies on indolylarylsulfones as HIV-1 inhibitors have shown that different substituent groups on the para-position of the benzenesulfonamide (B165840) moiety have a significant impact on antiviral activity. nih.gov A general trend observed is that smaller atomic structures, such as hydrogen or halogens, lead to better potency. nih.gov The polar nature of the sulfonamide motif can also be leveraged to improve physicochemical properties such as acidity, solubility, and oral bioavailability, which contributes to reduced cytotoxicity. nih.gov

In a series of sulfonamide derivatives targeting VEGFR-2, the nature of the group attached to the sulfonyl moiety was also critical. acs.org The presence of a phenyl ring appeared to enhance activity, while bulkier substituents generally led to reduced antiproliferative effects. acs.org These findings highlight the importance of steric and electronic factors of the substituents on the sulfonyl group for optimal target interaction.

Variation of the Ethan-1-amine Chain and Terminal Amine

The linker connecting the core scaffold to a terminal functional group plays a crucial role in positioning the molecule within a binding pocket. For analogs of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine, modifying the length, rigidity, and chemical nature of the ethan-1-amine chain is a key optimization strategy.

In the design of HIV inhibitors, linear alkyl diamine chains of varying lengths (from C2 to C5) have been used to join terminal substituents to a core structure. nih.gov This flexibility allows the molecule to better adapt to the target binding pocket and establish additional interactions with surrounding residues. nih.gov Similarly, in the development of CA inhibitors, substituted indolin-2-one moieties have been linked to a benzenesulfonamide through different linkers, including aminoethyl chains. researchgate.net

The terminal primary amine itself is a site for modification. It can be acylated to form amides, alkylated to secondary or tertiary amines, or incorporated into more complex heterocyclic structures. In a study of thiazole (B1198619) derivatives, methylation of a secondary amine within a linker chain was shown to influence inhibitory activity against cholinesterases, demonstrating that even subtle changes to the terminal amine can have significant effects on biological activity. academie-sciences.fr

Stereochemical Implications for Target Engagement

While specific stereochemical studies on this compound are not extensively detailed in the available literature, the principles of stereochemistry are fundamental to drug-target interactions. The introduction of chiral centers during the modification of any part of the molecule can lead to enantiomers or diastereomers with significantly different biological activities.

For instance, if the ethan-1-amine chain were modified to include a substituent, creating a chiral center, the two resulting enantiomers would likely exhibit different binding affinities. This is because the three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of a protein's binding site. Molecular docking studies of indoline sulfonamide inhibitors suggest that they bind to the active site of enzymes like DapE, with the sulfonamide coordinating to zinc ions and the indoline core occupying a specific orientation. nih.gov Any change in stereochemistry would alter this orientation, potentially disrupting key binding interactions and reducing potency. The generation of an "induced fit," where the protein conformationally adapts to the ligand, is often highly sensitive to the ligand's stereochemistry. nih.gov

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of a chemical scaffold, focused libraries of compounds are synthesized and screened. This approach allows for the systematic evaluation of various substituents at different positions on the molecule.

Several research efforts have employed this strategy for indole and indoline sulfonamides. One study generated a library of 21 different 1-acylindoline-5-sulfonamides to probe their activity as CA inhibitors. nih.gov This library was synthesized by acylating the parent indoline-5-sulfonamide (B1311495) with a series of acyl chlorides. nih.gov Similarly, a library of 44 indole-sulfonamide derivatives was investigated to discover novel anticancer and antimalarial agents, leading to the construction of quantitative structure–activity relationship (QSAR) models. nih.govacs.org These models help to computationally predict the activity of new, unsynthesized compounds and guide the rational design of more potent analogs. nih.govacs.orgnih.gov The development of such libraries is crucial for establishing robust SAR and identifying promising lead compounds for further development. nih.gov

Application of Fragment-Based and De Novo Design Principles

Fragment-based drug discovery (FBDD) and de novo design are powerful strategies for identifying novel lead compounds. FBDD involves screening small, low-molecular-weight "fragments" that bind weakly to the target, and then growing or linking these fragments to create more potent molecules. youtube.com

This approach has been validated for discovering novel sulfonamide-type CA inhibitors. A library of fragment-like sulfamides was synthesized and profiled against a panel of human CAs to identify a suitable zinc-binding warhead. nih.gov One fragment, N-(aminosulfonyl)indoline, showed promise and was co-crystallized with a CA isoform, revealing its binding mode and providing a clear path for fragment evolution and optimization. nih.gov

De novo design principles, such as scaffold hopping and hybridization, are also employed. Scaffold hopping involves replacing the central core of a known inhibitor with a structurally different but functionally similar moiety. mdpi.com The design of the aforementioned 1-substituted indoline-5-sulfonamides was based on scaffold hopping from a known 1-aminoindane-5-sulfonamide inhibitor. nih.govmdpi.com Hybridization involves combining structural motifs from different known active compounds. mdpi.com These design principles accelerate the discovery of novel chemical entities with desired biological activities.

Correlation of Structural Features with In Vitro Biochemical or Cellular Activity

The culmination of SAR studies is the establishment of clear correlations between specific structural features and in vitro activity, typically measured as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

For indoline-5-sulfonamide based CA inhibitors, distinct patterns emerged. nih.gov

Indoline N-1 Substitution: Introduction of acyl groups with chloro-substituted phenyl rings (e.g., 3-chlorobenzoyl) at the N-1 position led to potent inhibition of CA IX and CA XII. nih.gov

Core Scaffold: Replacing a 1-aminoindane core with an indoline core generally increased activity against cytosolic CA I and CA II isoforms. nih.gov

In the context of sulfonamide-based VEGFR-2 inhibitors, the following correlations were observed: acs.org

Terminal Groups: The presence of a thiadiazole ring or a carbodithioate group enhanced both antiproliferative and VEGFR-2 inhibitory activities. acs.org

Steric Effects: Bulkier substituents, such as benzyl (B1604629) groups, generally resulted in reduced antiproliferative activity. acs.org

The table below summarizes some of these findings from various studies on analogous compounds.

| Compound Series | Structural Modification | Target | Observed In Vitro Activity Trend |

| 1-Acylindoline-5-sulfonamides nih.gov | 3-chlorobenzoyl group at N-1 | Carbonic Anhydrase IX | Potent inhibition (Ki ≈ 100 nM) |

| 1-Acylindoline-5-sulfonamides nih.gov | 3,4-dichlorobenzoyl group at N-1 | Carbonic Anhydrase XII | Potent inhibition and selectivity over CA I and CA IX |

| Indole-based Sulfonamides nih.gov | Methoxy-substituted phenoxy group | Aromatase | High potency (IC50 ≈ 0.7 µM) |

| Sulfonamide Hydrazine Derivatives acs.org | Methyl carbodithioate group | VEGFR-2 / Cancer Cell Lines | Good antiproliferative and kinase inhibition (IC50 values in low µM range) |

| Sulfonamide Hydrazine Derivatives acs.org | N,N-dimethyl substitution | VEGFR-2 / Cancer Cell Lines | Better activity compared to N,N-diethyl substitution, suggesting preference for smaller alkyl groups |

| Isatin-based Sulfonamides acs.org | Nitro-substitution on isatin (B1672199) and sulfonamide-aryl ring | α-glucosidase | Strong inhibition (IC50 values in low µM range) |

These correlations are vital for guiding the rational design and optimization of this compound analogs to develop potent and selective therapeutic agents.

Advanced Derivatization and Chemical Probe Development from 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine Scaffold

Synthesis of Bioconjugatable Analogs for Target Validation (e.g., Click Chemistry Handle Incorporation)

To validate the molecular targets of bioactive compounds derived from the 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine scaffold, it is essential to synthesize analogs that can be covalently linked to reporter molecules. This is commonly achieved by incorporating "click chemistry" handles, which are small, inert, and highly reactive functional groups that participate in bioorthogonal reactions. alliedacademies.org The most prevalent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. alliedacademies.orgnih.gov

The primary amine on the scaffold is the ideal site for introducing these handles. Standard amide bond formation chemistry can be employed to attach a linker containing either a terminal alkyne or an azide group. For instance, the amine can be acylated using an activated carboxylic acid (such as an N-hydroxysuccinimide [NHS] ester or an acyl chloride) that bears the desired handle. This approach allows for the efficient and modular synthesis of bioconjugatable probes.

Synthetic Strategy: The general approach involves the reaction of this compound with a suitable reagent containing the click chemistry handle. The reaction conditions are typically mild to preserve the integrity of the core scaffold.

Interactive Table 1: Reagents for Click Chemistry Handle Incorporation

| Click Handle | Reagent Example | Reactive Group on Reagent | Resulting Linkage |

| Terminal Alkyne | Pent-4-ynoic acid | Carboxylic Acid | Amide |

| Terminal Alkyne | 4-Pentynoyl chloride | Acyl Chloride | Amide |

| Azide | 4-Azidobutanoic acid | Carboxylic Acid | Amide |

| Azide | Azidoacetyl chloride | Acyl Chloride | Amide |

| Strained Alkyne | Dibenzocyclooctyne-NHS ester (DBCO-NHS) | NHS Ester | Amide |

These derivatized scaffolds can then be used in target identification experiments. After binding to its putative protein target, the probe can be "clicked" to a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization) to enable isolation and identification of the target protein. The use of click chemistry has been successfully applied in the synthesis of various inhibitors, including those based on sulfonamide derivatives. alliedacademies.orgnih.gov

Development of Fluorescent or Isotopic Probes for Imaging and Binding Studies

Chemical probes equipped with fluorescent or isotopic labels are invaluable tools for studying the distribution, localization, and binding kinetics of a molecule within biological systems.

Fluorescent Probes: Fluorescent probes are created by covalently attaching a fluorophore to the this compound scaffold. The primary amine serves as a convenient attachment point for a wide variety of commercially available amine-reactive fluorescent dyes. thermofisher.com These dyes typically contain reactive moieties like succinimidyl esters, isothiocyanates, or sulfonyl chlorides that readily react with primary amines to form stable covalent bonds. thermofisher.com The choice of fluorophore depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. The synthesis of fluorescent probes based on indole (B1671886) derivatives has been reported for various biological targets. patsnap.comnih.gov

Interactive Table 2: Common Amine-Reactive Fluorophores for Probe Synthesis

| Fluorophore Class | Reactive Derivative Example | Excitation (nm, approx.) | Emission (nm, approx.) |

| Fluorescein | Fluorescein isothiocyanate (FITC) | 495 | 519 |

| Rhodamine | Tetramethylrhodamine (TRITC) | 550 | 575 |

| Alexa Fluor | Alexa Fluor 488 NHS ester | 495 | 519 |

| BODIPY | BODIPY FL-X, SE | 503 | 512 |

| Coumarin | 7-Amino-4-methylcoumarin-3-acetic acid, succinimidyl ester | 350 | 450 |

Isotopic Probes: For studies involving quantitative mass spectrometry or nuclear magnetic resonance (NMR), isotopically labeled probes are required. Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the scaffold. This is typically achieved during the synthesis by using isotopically labeled starting materials. For example, a deuterated version of the indoline (B122111) ring could be synthesized, or ¹³C- or ¹⁵N-labeled ethanamine could be used in the construction of the side chain. These labeled analogs are chemically identical to the parent compound but can be distinguished by their mass, allowing for their use as internal standards in quantitative binding assays or metabolic studies.

Photochemical Probes for Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule in a complex biological environment. nih.gov A photoaffinity probe is a molecule that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules, typically the binding site of a target protein. nih.govmdpi.com

To develop a photochemical probe from the this compound scaffold, a photoreactive moiety must be incorporated into its structure. Common photoreactive groups include aryl azides, benzophenones, and diazirines. nih.govmdpi.com These groups can be introduced at a position that is not critical for target binding, often on the aromatic ring of the indoline core or as a modification of the ethanamine side chain. The probe design also typically includes a reporter tag, such as biotin or a click chemistry handle, to facilitate the subsequent detection and enrichment of the cross-linked target protein. nih.gov

Interactive Table 3: Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

| Aryl Azide | 254-300 nm | Nitrene | Reacts with C-H, N-H, O-H bonds; can rearrange. |

| Benzophenone | 350-360 nm | Triplet Ketone | Relatively stable; preferentially reacts with C-H bonds. |

| Phenyl Diazirine | 350-380 nm | Carbene | Highly reactive; short-lived; inserts into various bonds. |

PROTAC (Proteolysis-Targeting Chimera) or Molecular Glue Strategies (Conceptual Design based on Scaffold)

Targeted protein degradation has emerged as a novel therapeutic modality. This can be achieved using bifunctional molecules like PROTACs or smaller molecules known as molecular glues.

PROTAC Conceptual Design: A PROTAC is a heterobifunctional molecule that links a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov A hypothetical PROTAC could be designed using the this compound scaffold as the warhead that binds to the protein of interest.

The conceptual design would involve three components:

Warhead: The this compound scaffold.

E3 Ligase Ligand: A molecule that binds to an E3 ligase, such as a derivative of thalidomide for binding to Cereblon (CRBN) or a derivative of the VHL-1 ligand for binding to the von Hippel-Lindau (VHL) E3 ligase.

Linker: A chemical linker, often a flexible polyethylene glycol (PEG) chain of optimized length, that connects the warhead to the E3 ligase ligand. The primary amine of the scaffold would be the logical attachment point for the linker.

Interactive Table 4: Conceptual PROTAC Components

| Component | Function | Example Moiety | Attachment Point on Scaffold |

| Warhead | Binds to Target Protein | This compound | - |

| Linker | Connects Warhead and E3 Ligand | Polyethylene glycol (PEG) chain | Primary amine of ethanamine |

| E3 Ligase Ligand | Recruits E3 Ubiquitin Ligase | Pomalidomide derivative (for CRBN) | Linker |

| E3 Ligase Ligand | Recruits E3 Ubiquitin Ligase | VHL ligand (hydroxyproline derivative) | Linker |

Molecular Glue Conceptual Design: Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the target's degradation. patsnap.com Certain sulfonamide-containing compounds, such as indisulam and its analogs, have been identified as molecular glues that promote the degradation of the RNA-binding protein RBM39 by recruiting it to the DCAF15 E3 ligase substrate receptor. nih.gov

Given this precedent, the this compound scaffold could conceptually act as a molecular glue. It is plausible that this scaffold, or a close derivative, could bind to a specific protein target and induce a new protein-protein interface with an E3 ligase, marking the target for degradation. This strategy would involve screening the scaffold and its derivatives for the ability to selectively deplete specific proteins in cellular assays.

Application in Chemical Genetics and Phenotypic Screening Libraries (In Vitro)

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effect on cellular or organismal phenotypes, often without prior knowledge of the molecular target. lifechemicals.comenamine.netotavachemicals.com Libraries of diverse, drug-like small molecules are essential for the success of such screens. lifechemicals.com

The this compound scaffold is an excellent starting point for building a focused library for phenotypic screening and chemical genetics.

Structural Relevance: The indoline and sulfonamide motifs are present in many known bioactive compounds, increasing the likelihood of finding hits. nih.gov

Diversification Potential: The primary amine provides a simple and robust handle for diversification. A large library of analogs can be rapidly synthesized via parallel synthesis, for example, by reacting the scaffold with a diverse collection of carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides, respectively.

Favorable Properties: The core scaffold possesses drug-like properties, providing a solid foundation for library members that are cell-permeable and metabolically stable.

A library based on this scaffold could be used in various in vitro phenotypic assays, such as cell proliferation, apoptosis, or differentiation assays, to identify compounds that induce a desired biological response. Hits from such screens can then be used as tools for chemical genetics to probe biological pathways or as starting points for therapeutic development.

Interactive Table 5: Example Library Diversification Strategy

| Reagent Class | Example Building Block | Resulting Functional Group | Potential Property Modulation |

| Aliphatic Carboxylic Acids | Cyclohexanecarboxylic acid | N-cyclohexyl amide | Increased lipophilicity |

| Aromatic Carboxylic Acids | Benzoic acid | N-benzoyl amide | Introduction of aromatic interactions |

| Heterocyclic Carboxylic Acids | Nicotinic acid | N-nicotinoyl amide | Altered polarity, H-bonding |

| Sulfonyl Chlorides | Dansyl chloride | N-dansyl sulfonamide | Introduction of a fluorescent reporter |

| Aldehydes/Ketones (via reductive amination) | Acetone | N-isopropyl amine | Creation of a secondary amine |

Potential Applications and Interdisciplinary Research Areas Non Clinical

Use as a Chemical Biology Tool for Pathway Elucidation

While direct studies on the use of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine as a chemical biology tool are not extensively documented in publicly available literature, its structure suggests potential for such applications. The primary amine group offers a reactive handle for the attachment of reporter molecules, such as fluorophores or affinity tags. Such modified versions of the compound could be utilized to probe biological systems, for instance, in identifying the binding partners of molecules with a similar indoline-sulfonamide core. The indoline (B122111) scaffold itself is a privileged structure in medicinal chemistry, and a tagged analogue could help in elucidating the mechanism of action or off-target effects of related therapeutic candidates.

Precursor in Organic Synthesis for More Complex Molecules

The chemical functionalities present in this compound make it a versatile precursor for the synthesis of more complex molecules. The primary amine can undergo a wide array of chemical transformations, including but not limited to:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to introduce a variety of functional groups.

Alkylation: Introduction of alkyl substituents on the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

Formation of Heterocycles: The ethanamine side chain can be a key building block in the construction of various nitrogen-containing heterocyclic systems.

The indoline nitrogen, being part of a sulfonamide, is relatively electron-deficient, which influences the reactivity of the aromatic ring, potentially allowing for selective functionalization at the benzene (B151609) portion of the molecule.

Ligand Design in Organometallic Chemistry

The presence of multiple potential coordination sites—the primary amine nitrogen, the sulfonamide oxygen atoms, and the indoline nitrogen—makes this compound an intriguing candidate for ligand design in organometallic chemistry. The primary amine can act as a monodentate ligand, or the entire molecule could function as a bidentate or even tridentate ligand, depending on the metal center and reaction conditions. The flexibility of the ethanamine linker would allow for the formation of stable chelate rings with metal ions. The synthesis of organometallic complexes incorporating this ligand could lead to novel catalysts or materials with interesting electronic or magnetic properties. The sulfonamide group can also influence the electronic properties of the resulting metal complex.

Applications in Materials Science

In the realm of materials science, the bifunctional nature of this compound could be exploited. The primary amine allows for its incorporation into polymeric structures. For instance, it could be used as a monomer in the synthesis of polyamides or polyimides through reactions with dicarboxylic acids or their derivatives. The resulting polymers would feature the indoline-sulfonamide moiety as a pendant group, which could impart specific properties to the material, such as altered solubility, thermal stability, or affinity for certain substrates. Furthermore, the potential for hydrogen bonding through the amine and sulfonamide groups could be explored in the context of supramolecular assemblies, leading to the formation of gels or other organized structures.

Environmental Chemistry Applications

Future Research Directions and Emerging Paradigms in the Study of 2 2,3 Dihydro 1h Indole 1 Sulfonyl Ethan 1 Amine

Exploration of Novel Synthetic Methodologies (e.g., AI-driven synthesis design)

The synthesis of sulfonamide-containing molecules has a long history, but recent advancements are paving the way for more efficient and innovative production methods. researchgate.netajchem-b.com Future research into the synthesis of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine would likely move beyond traditional approaches to embrace novel strategies that offer greater precision and efficiency.

Recent breakthroughs in the functionalization of the indole (B1671886) ring, such as the use of copper-based catalysts for selective alkylation at the C5 position, demonstrate the ongoing innovation in this area. bioengineer.orgnews-medical.netsciencedaily.com Such novel catalytic systems could be adapted for the synthesis of a diverse library of 2,3-dihydro-1H-indole precursors, which could then be elaborated into a variety of sulfonamide derivatives.

| Feature | Traditional Synthesis | AI-Driven Synthesis |

| Route Design | Based on established chemical principles and literature precedence. | Data-driven, with algorithms proposing novel and non-intuitive pathways. emanresearch.org |

| Optimization | Iterative and often resource-intensive laboratory experimentation. | Predictive models optimize reaction conditions (temperature, solvent, catalyst) in silico. |

| Number of Steps | May involve lengthy, multi-step sequences. | Aims to reduce the number of synthetic steps, improving overall efficiency. mdpi.com |

| Sustainability | May use hazardous reagents and generate significant waste. | Can prioritize greener chemical routes with less environmental impact. mbios.org |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (In Vitro)

To understand the biological effects of this compound at a molecular level, future in vitro studies will likely incorporate multi-omics approaches. nashbio.com The integration of genomics, transcriptomics, proteomics, and metabolomics data provides a holistic view of cellular responses to a chemical compound, moving beyond the limitation of single-target-based assays. nygen.iofrontlinegenomics.com

Should this compound show biological activity, a multi-omics strategy could elucidate its mechanism of action. For example, transcriptomic analysis (RNA-seq) could reveal changes in gene expression in treated cells, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could then uncover shifts in metabolic pathways, providing a comprehensive picture of the cellular perturbations induced by the compound. nashbio.com This integrated approach is crucial for identifying not only the primary target but also off-target effects and potential mechanisms of resistance. frontlinegenomics.com

Table 2: Illustrative Multi-Omics Data Integration for Mechanistic Insights

| Omics Layer | Potential Data Generated | Mechanistic Question Addressed |

| Transcriptomics | Differentially expressed genes upon compound treatment. | Which signaling pathways are activated or inhibited? |

| Proteomics | Changes in protein abundance and phosphorylation status. | What are the direct and indirect protein targets? |

| Metabolomics | Alterations in endogenous metabolite concentrations. | How does the compound affect cellular metabolism? |

| Integrated Analysis | Correlation networks of genes, proteins, and metabolites. | What is the complete mechanism of action? nygen.io |

Advanced Computational Modeling for Systems Biology Applications

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For this compound, advanced computational techniques can be applied to predict its properties and interactions within a biological system. Molecular docking studies, for instance, could predict the binding of this compound to various protein targets. Such studies have been successfully applied to other indole-based sulfonamides to identify potential binding modes and key interactions with target enzymes like aromatase. nih.govresearchgate.net

Development of High-Throughput Screening Methodologies for Related Scaffolds

To explore the chemical space around the this compound scaffold, the development of high-throughput screening (HTS) methodologies will be essential. creative-bioarray.com HTS allows for the rapid testing of large libraries of related compounds to identify those with desired biological activities. creative-bioarray.com

Future research could focus on designing and validating robust HTS assays tailored to targets relevant to the indole sulfonamide chemotype. These could include both biochemical assays (e.g., enzyme inhibition) and cell-based phenotypic screens. ox.ac.uk For example, if a particular biological target is identified for this class of compounds, a fluorescence-based or luminescence-based assay could be developed to screen for potent inhibitors in a 384- or 1536-well plate format. creative-bioarray.com Phenotypic screening, on the other hand, could identify compounds that induce a desired cellular outcome without a preconceived target. ox.ac.uk

Leveraging Machine Learning for Predictive SAR/SMR Modeling

Machine learning (ML) is increasingly being used to build predictive models for structure-activity relationships (SAR) and structure-metabolism relationships (SMR). researchgate.netarxiv.org For a novel scaffold like this compound, leveraging ML could significantly accelerate the optimization of lead compounds.

By synthesizing and testing a library of analogs, a dataset can be generated to train ML models. These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. acs.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, has been successfully used for indole-sulfonamide derivatives to identify key molecular descriptors that govern their biological activity. nih.govresearchgate.netacs.org